molecular formula C14H13N5OS3 B11358334 4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11358334
M. Wt: 363.5 g/mol
InChI Key: IFULRZRBDGSWJA-UHFFFAOYSA-N
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Description

4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide is a complex organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, thiadiazole derivatives have shown promise as antimicrobial and antifungal agents. This compound, in particular, could be explored for its potential to inhibit bacterial growth or fungal infections .

Medicine

In medicinal chemistry, compounds containing thiadiazole rings are investigated for their potential as anti-inflammatory, anticancer, and antiviral agents. The specific structure of this compound may offer unique interactions with biological targets, making it a candidate for drug development .

Industry

Industrially, thiadiazole derivatives are used in the development of new materials, including polymers and dyes. This compound could be explored for its potential to impart specific properties to materials, such as increased thermal stability or specific electronic characteristics .

Mechanism of Action

The mechanism of action of 4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The thiadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other cofactors, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-methyl-N-(5-{[(3-methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide stands out due to its specific combination of functional groups. The presence of both thiadiazole rings and the sulfanyl group provides unique chemical reactivity and potential biological activity .

Properties

Molecular Formula

C14H13N5OS3

Molecular Weight

363.5 g/mol

IUPAC Name

4-methyl-N-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-5-carboxamide

InChI

InChI=1S/C14H13N5OS3/c1-8-4-3-5-10(6-8)7-21-14-18-17-13(22-14)15-12(20)11-9(2)16-19-23-11/h3-6H,7H2,1-2H3,(H,15,17,20)

InChI Key

IFULRZRBDGSWJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(S2)NC(=O)C3=C(N=NS3)C

Origin of Product

United States

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